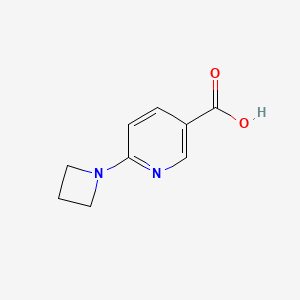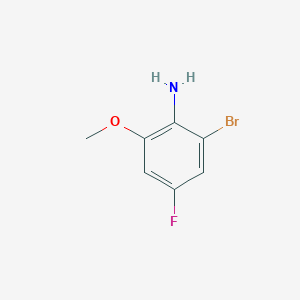![molecular formula C7H5BrClN3 B1373921 6-ブロモ-4-クロロ-7-メチル-7H-ピロロ[2,3-D]ピリミジン CAS No. 784150-42-1](/img/structure/B1373921.png)
6-ブロモ-4-クロロ-7-メチル-7H-ピロロ[2,3-D]ピリミジン
概要
説明
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 784150-41-0 . It has a molecular weight of 232.47 . It is a solid substance .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis process involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The linear formula of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C6H3BrClN3 .Physical and Chemical Properties Analysis
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
医薬品中間体
“6-ブロモ-4-クロロ-7-メチル-7H-ピロロ[2,3-D]ピリミジン”は、様々な医薬品化合物の合成において重要な中間体として機能します。その構造は、特に癌や炎症性疾患の治療に不可欠なキナーゼ阻害剤の創出において価値があります。 例えば、それは、ヤヌスキナーゼ(JAK)を標的とし、関節リウマチの治療に用いられるトファシチニブの合成に使用されます .
チロシンキナーゼ阻害剤
この化合物は、チロシンキナーゼ阻害剤の開発に役立ちます。チロシンキナーゼは、細胞分裂と生存を制御するシグナル伝達経路において重要な役割を果たす酵素です。 これらの酵素を標的とする阻害剤は、酵素の活性を阻害し、制御されていない細胞の増殖を防ぐことによって、特定の種類の癌を効果的に治療することができます .
STAT6阻害剤
この化合物は、経口シグナル伝達物質および転写活性化因子6(STAT6)阻害剤の調製にも使用されます。STAT6は、アレルギー性炎症に関与するインターロイキン-4受容体のシグナル伝達経路に関与しています。 STAT6の阻害剤は、喘息や他のアレルギー性疾患の治療に潜在的に使用できます .
生物学的調査
生物学的調査において、 “6-ブロモ-4-クロロ-7-メチル-7H-ピロロ[2,3-D]ピリミジン”は、生化学試薬として使用できます。 それは、様々な細胞経路と相互作用する化合物の合成における役割を考えると、細胞シグナル伝達とコミュニケーションに関する研究に用いられる可能性があります .
Safety and Hazards
The safety information for 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 . It is recommended to refer to the MSDS for complete safety information .
作用機序
Target of Action
Similar compounds are known to inhibit the activity of the janus kinase (jak) family of enzymes .
Mode of Action
It’s known that jak inhibitors interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway, which is involved in cell division, death, and tumor formation processes .
Biochemical Pathways
The jak-stat signaling pathway, which is known to be affected by similar compounds, plays a crucial role in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the dna in the cell nucleus, which causes dna transcription and activity in the cell .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
生化学分析
Biochemical Properties
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The inhibition of these kinases can modulate signaling pathways that are critical for cell growth and proliferation . Additionally, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
The effects of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This compound also interacts with DNA and RNA, affecting transcription and translation processes . Additionally, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s ability to regulate various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes and signaling pathways without causing significant toxicity . At higher doses, 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . The interaction of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine with metabolic enzymes underscores its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine to these compartments . The localization of this compound within subcellular structures can modulate its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
6-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-6(9)10-3-11-7(4)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRUBAFHLGXGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

